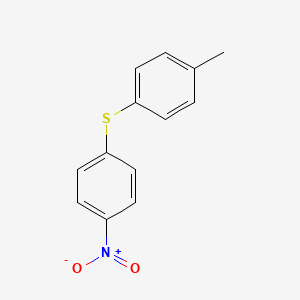![molecular formula C19H20N2O3S B10866063 (2E)-3-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10866063.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,4-Dimethoxyphenyl)acryloyl]-N’-(2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group, which is a functional group containing sulfur, nitrogen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(2-methylphenyl)thiourea typically involves the reaction of 3-(3,4-dimethoxyphenyl)acryloyl chloride with 2-methylphenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(2-methylphenyl)thiourea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-Dimethoxyphenyl)acryloyl]-N’-(2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-[3-(3,4-Dimethoxyphenyl)acryloyl]-N’-(2-methylphenyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(2-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3,4-Dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea
- N-[3-(3,4-Dimethoxyphenyl)acryloyl]-N’-(2-fluoro-4-methylphenyl)thiourea
Uniqueness
N-[3-(3,4-Dimethoxyphenyl)acryloyl]-N’-(2-methylphenyl)thiourea is unique due to its specific structural features, such as the presence of both 3,4-dimethoxyphenyl and 2-methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20N2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C19H20N2O3S/c1-13-6-4-5-7-15(13)20-19(25)21-18(22)11-9-14-8-10-16(23-2)17(12-14)24-3/h4-12H,1-3H3,(H2,20,21,22,25)/b11-9+ |
InChI Key |
BVCZFFOLRMNLKB-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-(4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazin-1-yl)acetamide](/img/structure/B10865989.png)
![2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B10865997.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865998.png)
![N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10866005.png)
![(4Z)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866021.png)
![Methyl 5-chloro-3-{[2-(4-chlorophenyl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10866027.png)
![(2E)-N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10866034.png)

![N-(3-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10866046.png)
![N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B10866054.png)

![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866069.png)
![N-(4-chlorophenyl)-3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10866073.png)
![methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10866080.png)
